Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative characterized by:
- A 4-methylphenyl substituent at the 4-position of the thiophene ring, enhancing lipophilicity and steric bulk .
- An ethyl ester group at the 3-position, common in prodrug strategies to improve bioavailability .
This compound belongs to a broader class of 4-aryl-2-aminothiophene-3-carboxylates, which are frequently explored for their biological activities, including antimicrobial and kinase inhibitory properties .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-16(15-6-4-14(2)5-7-15)13-27-19(18)21-17(23)12-22-8-10-25-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUNILEYBBZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the intermediate compound is reacted with morpholine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the thiophene ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has shown promise as a potential therapeutic agent. Its structure allows for modulation of biological activity, making it suitable for drug development targeting specific enzymes or receptors.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Investigations into this compound's ability to modulate protein kinase activity could yield valuable insights into its therapeutic potential.
Biological Probes
The compound may serve as a biological probe to study various cellular processes. Its morpholine group can facilitate interactions with biological macromolecules, allowing researchers to explore mechanisms of action at the molecular level.
Example Application
In studies involving cell signaling pathways, this compound could be utilized to trace interactions between proteins and small molecules, providing insights into disease mechanisms.
Material Science
Due to its unique chemical structure, this compound can be explored for applications in developing new materials. The thiophene component is particularly relevant in organic electronics and photovoltaics.
Potential Applications
- Conductive Polymers : The compound could be used as a building block for synthesizing conductive polymers.
- Coatings and Films : Its properties may be harnessed to create films with specific optical or electronic characteristics.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrates for binding sites on enzymes. |
| Receptor Modulation | Alters receptor activity, potentially leading to downstream effects. |
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
a) Phenyl Ring Substituents
b) Amino Group Modifications
Q & A
Q. What are the established synthetic routes for Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via a multi-step pathway involving: (i) Cyclization with sulfur : Ethyl cyanoacetate reacts with ketones (e.g., 1-(4-nitrophenyl)propan-2-one) in the presence of sulfur and triethylamine to form the thiophene core . (ii) Acylation : The 2-amino group is acylated using chloroformates or activated carbonyl derivatives (e.g., 2-morpholin-4-ylacetyl chloride) under reflux conditions in anhydrous solvents like THF . (iii) Functionalization : Substituents like morpholine are introduced via nucleophilic substitution or coupling reactions . Key Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Sulfur, triethylamine, 80°C, 5h | ~70% | |
| Acylation | 2-Morpholin-4-ylacetyl chloride, THF, reflux | 65–80% |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELXTL) resolves bond lengths, angles, and stereochemistry .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 459.15 [M+H]) .
- IR spectroscopy : Peaks at 1680–1700 cm confirm ester and amide carbonyl groups .
Advanced Research Questions
Q. How can conflicting NMR data for thiophene derivatives be resolved during structural elucidation?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals for morpholine and ester groups) can be addressed by: (i) 2D NMR : COSY and HSQC experiments differentiate coupled protons and correlate H-C signals . (ii) X-ray validation : Single-crystal structures provide unambiguous confirmation of regiochemistry, as seen in ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives . (iii) Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data .
Q. What strategies optimize cyclization with sulfur in thiophene synthesis to minimize side products?
- Methodological Answer : (i) Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance sulfur reactivity . (ii) Catalytic bases : Triethylamine (1–2 eq) accelerates cyclization while minimizing hydrolysis of intermediates . (iii) Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation. Lower temperatures favor selectivity for the thiophene core . Key Data :
Q. How should researchers handle hazardous intermediates (e.g., brominated derivatives) during synthesis?
- Methodological Answer : (i) Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection for volatile intermediates . (ii) Waste disposal : Brominated byproducts require neutralization with sodium thiosulfate before disposal . (iii) In-situ monitoring : TLC or HPLC tracks reaction progress to minimize exposure .
Data Contradiction and Analysis
Q. How can researchers address discrepancies in pharmacological activity data for analogs of this compound?
- Methodological Answer : (i) Batch consistency : Verify purity via HPLC (>95%) to rule out impurity-driven variability . (ii) Conformational analysis : Use Cremer-Pople puckering coordinates to assess ring flexibility in the thiophene or morpholine moieties, which may affect binding . (iii) Biological replicates : Repeat assays under standardized conditions (e.g., cell line passage number, serum batch) .
Experimental Design
Q. What computational tools are recommended for modeling the morpholine-thiophene interaction?
- Methodological Answer : (i) Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on hydrogen bonds between morpholine oxygen and target residues . (ii) MD simulations : GROMACS assesses stability of the morpholine-thiophene conformation in aqueous solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
